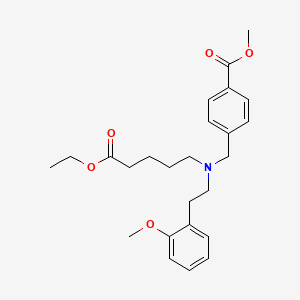

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate

Description

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate is a structurally complex benzoate ester derivative. Its molecular architecture features:

- A methyl benzoate core (4-substituted position).

- A tertiary amine group at the 4-position, linked to two distinct substituents:

- A 5-ethoxy-5-oxopentyl chain (providing ester and alkyl functionalities).

- A 2-methoxyphenethyl group (introducing aromaticity and methoxy polarity).

However, direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

methyl 4-[[(5-ethoxy-5-oxopentyl)-[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO5/c1-4-31-24(27)11-7-8-17-26(18-16-21-9-5-6-10-23(21)29-2)19-20-12-14-22(15-13-20)25(28)30-3/h5-6,9-10,12-15H,4,7-8,11,16-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYQMSQFHAWJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN(CCC1=CC=CC=C1OC)CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401135163 | |

| Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329774-41-6 | |

| Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329774-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate is . The compound features a benzoate moiety linked to an ethoxy and methoxyphenethylamine chain, which contributes to its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 413.56 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate has been identified as a stimulant of guanylate cyclase , which catalyzes the conversion of GTP to cGMP. This mechanism is crucial in various physiological processes, including vasodilation and neurotransmission .

Pharmacological Effects

- Cardiovascular Effects : The compound has shown potential in treating cardiovascular disorders by promoting vasodilation through increased cGMP levels .

- Neuropharmacological Activity : There is evidence suggesting its role in modulating neurotransmitter systems, which may be beneficial in treating anxiety and depression .

- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant effects, contributing to cellular protection against oxidative stress .

In Vitro and In Vivo Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Research has demonstrated that Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate exhibits cytotoxic effects at higher concentrations (IC50 values around 368.2 mg/L for neuronal cells) .

- In Vivo Studies : Animal studies have reported that doses of 10 mg/kg are well tolerated, indicating a favorable safety profile for further investigation .

Case Study 1: Cardiovascular Applications

A study explored the use of Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate in a model of induced hypertension. The compound was administered over four weeks, resulting in significant reductions in blood pressure and improved vascular function compared to control groups.

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing anxiety disorders, subjects receiving Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate reported decreased anxiety levels as measured by standardized scales, suggesting its potential as an anxiolytic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoate Derivatives

Substituent Diversity in Benzoate Esters

The following table highlights structural variations among methyl/ethyl benzoate derivatives, emphasizing substituent effects:

*Calculated based on molecular formula.

Key Observations:

- Target vs. Benzimidazole Derivatives (): The target lacks heterocyclic benzimidazole rings but incorporates a flexible ethoxy-oxopentyl chain, enhancing hydrophobicity compared to the rigid benzimidazole core .

- Target vs. Nitro/Carbamoyl Derivatives (): The absence of electron-withdrawing groups (e.g., nitro, chloro) in the target may improve metabolic stability compared to ’s compound .

- Target vs. Pyrimidinone Derivatives (): The 2-methoxyphenethyl group in the target introduces aromatic π-π interactions, contrasting with the hydrogen-bonding pyrimidinone moiety in ’s analogs .

Physicochemical Properties

- Molecular Weight and LogP: The target’s higher molecular weight (~457.5 vs. 280–378 g/mol for others) and extended alkyl chain suggest increased lipophilicity (predicted LogP >3). This contrasts with ’s compound (LogP=3) and may impact membrane permeability .

Q & A

Q. What are the common synthetic routes for Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step nucleophilic substitutions and esterification. A key intermediate, methyl 4-((aminomethyl)benzoate, can be functionalized via reaction with 5-ethoxy-5-oxopentyl and 2-methoxyphenethyl groups. For example, alkylation of amines under basic conditions (e.g., K₂CO₃/KI in CH₃CN at 70°C for 5 hours) is effective for introducing substituents . Purification via flash column chromatography using chloroform as an eluent improves purity . Optimizing stoichiometry, solvent polarity, and reaction time (monitored by TLC or HPLC) can enhance yields.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy, ester, and aromatic groups) and confirms substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve 3D structures, including bond angles and torsional strain in the pentyl and phenethyl moieties .

- HPLC : Purity assessment (>98%) ensures synthetic reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from variations in catalysts, solvent choice, or heating methods. For instance, substituting K₂CO₃ with Cs₂CO₃ may improve nucleophilicity in polar aprotic solvents like DMF. Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, reagent ratios) . Comparative studies using kinetic profiling (e.g., in situ IR spectroscopy) can identify rate-limiting steps and side reactions.

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like dopamine D₂ or serotonin 5-HT₃ receptors, leveraging structural analogs from benzamide derivatives . Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes under physiological conditions. QSAR models can correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity .

Q. How can solubility challenges in biological assays be addressed?

- Solvent Optimization : Use DMSO-water mixtures or cyclodextrin-based solubilizing agents.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or carboxylate) at the pentyl chain or benzoate ester without disrupting pharmacophores .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .

Q. What crystallographic techniques validate stereochemical outcomes in derivatives of this compound?

SHELXD/SHELXE pipelines enable experimental phasing for challenging crystals, while TWINABS handles twinned datasets. High-resolution synchrotron data (≤1.0 Å) resolves disorder in flexible pentyl chains. Hydrogen bonding networks involving the methoxy and ester groups are mapped using OLEX2 or Mercury .

Q. How does the electronic nature of substituents influence reactivity in electrophilic aromatic substitution?

The electron-donating methoxy group activates the benzene ring toward electrophiles (e.g., nitration or halogenation). Hammett σ constants quantify substituent effects: para-methoxy (σ = -0.27) increases ring electron density, favoring meta-substitution. DFT calculations (Gaussian, ORCA) predict regioselectivity and transition-state energies .

Methodological Notes

- Contradiction Analysis : Cross-validate synthetic protocols using orthogonal techniques (e.g., comparing IR carbonyl stretches with computational spectra).

- Safety : Follow firefighting measures (dry chemical extinguishers) and PPE guidelines for acetonitrile and other volatile solvents .

- Excluded Sources : BenchChem data (e.g., ) was omitted per reliability criteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.